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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
SLF is synthesized through a series of chemical reactions involving the coupling of various organic molecules. The synthetic route typically involves the formation of an ester bond between a carboxylic acid and an alcohol group. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of SLF involves large-scale synthesis using automated chemical reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as column chromatography and recrystallization to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
SLF undergoes various chemical reactions, including:
Oxidation: SLF can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in SLF, altering its binding affinity to FKBP.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SLF may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
SLF has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
SLF exerts its effects by binding to FK506-binding proteins (FKBP), which are involved in various cellular processes. The binding of SLF to FKBP forms a complex that can inhibit the activity of certain enzymes, such as calcineurin. This inhibition disrupts cellular signaling pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
SLF is unique in its ability to bind to FKBP with high affinity and specificity. Similar compounds include:
FK506: A natural product that also binds to FKBP but has different biological activities.
Rapamycin: Another FKBP-binding compound with distinct effects on cellular processes.
Cyclosporin A: Binds to cyclophilin, a protein similar to FKBP, and has immunosuppressive properties
SLF stands out due to its synthetic nature and versatility in research applications, particularly in the development of PROTACs .
Properties
IUPAC Name |
[(1R)-1-(3-aminophenyl)-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O6/c1-6-30(2,3)27(33)28(34)32-17-8-7-12-23(32)29(35)38-24(21-10-9-11-22(31)19-21)15-13-20-14-16-25(36-4)26(18-20)37-5/h9-11,14,16,18-19,23-24H,6-8,12-13,15,17,31H2,1-5H3/t23-,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDSDBBDZNDWCN-BJKOFHAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is SLF and what is its biological function?
A: SLF, or Sibling Lethal Factor, is a toxic protein secreted by the bacterium Paenibacillus dendritiformis []. Its primary function is to reduce competition for resources by killing neighboring sibling colonies of the same bacterial species [].
Q2: How does SLF exert its toxic effect on target cells?
A2: The precise mechanism of SLF-mediated cell death is not fully elucidated in the provided research. Further investigation is required to understand the specific interactions between SLF and cellular components leading to toxicity.
A: The research primarily focuses on SLF's impact on Paenibacillus dendritiformis sibling colonies []. Further research is needed to determine its effects on other bacterial species.
Q3: How does Paenibacillus dendritiformis survive in the presence of SLF?
A: Interestingly, Paenibacillus dendritiformis exhibits a fascinating survival strategy. Sub-lethal concentrations of SLF trigger a phenotypic switch in a subpopulation of the bacteria. They transition from motile, rod-shaped cells to non-motile, Slf-resistant, vegetative cocci []. This phenotypic plasticity allows a segment of the population to survive the toxic effects of SLF.
Q4: Can the phenotypic switch from rods to cocci be reversed in Paenibacillus dendritiformis?
A: Yes, the phenotypic switch is reversible []. When environmental conditions become more favorable and crowding is reduced, the cocci can revert back to the motile rod form, allowing the bacterial population to spread and re-establish itself [].
Q5: What triggers the reversion from the cocci form back to the rod form in Paenibacillus dendritiformis?
A: The research indicates that the cocci secrete a signaling molecule when conditions are conducive to rod growth. This signaling molecule likely induces the switch back to the motile rod phenotype [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.